Tetra-O-acetyl-L-rhamnopyranose

Vue d'ensemble

Description

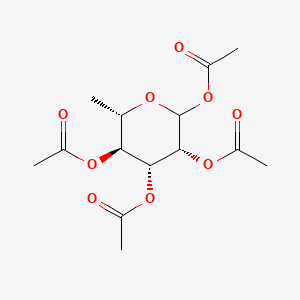

Tetra-O-acetyl-L-rhamnopyranose is a chemical compound that belongs to the group of acetylated rhamnose derivatives . It is a sugar molecule with a pyranose ring structure and four acetyl groups attached to it . It is a significant constituent in the realm of biomedical sciences, playing a pivotal role in the research and development of pharmaceutical interventions for diverse ailments and conditions .

Synthesis Analysis

Practical procedures for the production of variously blocked compounds from L-rhamnose have been developed . These compounds are highly useful as indirect β -L-rhamnosyl donors . This approach represents a new method for the synthesis of aromatic nucleoside analogues .Molecular Structure Analysis

The molecular formula of Tetra-O-acetyl-L-rhamnopyranose is C14H20O9 . It has an average mass of 332.303 Da and a monoisotopic mass of 332.110718 Da .Chemical Reactions Analysis

In the synthesis of some nucleosides derivatives from L-rhamnose, 2, 3, 4-Tri- O - acetyl- β -L-rhamnopyranose bromide obtained from tetra- O -acetyl-L-rhamnopyranose with HBr in acetic acid was treated with mercury (II) cyanide in dry nitromethane at room temperature to give 2,3,4-tri- O -acetyl- β -L-rhamnopyranose cyanide .Physical And Chemical Properties Analysis

Tetra-O-acetyl-L-rhamnopyranose has a molecular formula of C14H20O9 and a molecular weight of 332.303 . It appears as a colourless thick syrup .Applications De Recherche Scientifique

Synthesis of Complex Sugars

Tetra-O-acetyl-L-rhamnopyranose has been utilized in the synthesis of various complex sugars. For example, Bebault and Dutton (1974) synthesized 4-O-β-D-Galactopyranosyl-L-rhamnopyranose, a disaccharide, using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide and methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside (Bebault & Dutton, 1974). Similarly, Nemati et al. (2008) used this compound in the synthesis of rhamnogalacturonan I fragments, demonstrating its role in the creation of larger pectin fragments (Nemati et al., 2008).

Structural Studies in Carbohydrate Chemistry

Singhamahapatra et al. (2013) conducted an improved synthesis of per-O-acetylated C1 hydroxyglycopyranose from sugars like L-rhamnose. They reported the crystallization of 2,3,4-Tri-O-acetyl-α-L-rhamnopyranose, contributing to understanding the structural aspects of carbohydrates (Singhamahapatra et al., 2013).

Glycosylation and Polysaccharide Synthesis

V. Pozsgay and colleagues (1981) used 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide in the synthesis of complex polysaccharides, indicating its role in bacterial cell-wall polysaccharides synthesis (Pozsgay, Nánási, & Neszmélyi, 1981). Furthermore, Barber and Behrman (1991) synthesized uridine 5'-(beta-L-rhamnopyranosyl diphosphate) using 2,3,4-tetra-O-acetyl-beta-L-rhamnopyranose, showing its importance in enzymatic synthesis processes (Barber & Behrman, 1991).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Propriétés

IUPAC Name |

[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-IKOZNORXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetra-O-acetyl-L-rhamnopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-dichloroisonicotinoyl)oxy]-2-furamide](/img/structure/B3041380.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041381.png)

![2,6-Dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3041382.png)

![N'4-[2-(trifluoromethyl)phenyl]-2,6-dichloropyridine-4-carbohydrazide](/img/structure/B3041383.png)

![N1-(2,6-dichloro-4-pyridyl)-2-[2-(trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B3041384.png)

![3-(2-chloro-6-fluorophenyl)-N'-({[(2,6-dichloropyridin-4-yl)amino]carbonyl}oxy)-5-methylisoxazole-4-carboximidamide](/img/structure/B3041386.png)

![2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3041387.png)

![Ethyl 2-{[{[(2,6-dichloroisonicotinoyl)oxy]imino}(2,6-dichlorophenyl)methyl]amino}acetate](/img/structure/B3041391.png)

![3-[(Diethoxyphosphorothioyl)oxy]-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile](/img/structure/B3041396.png)

![N'-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-2,6-dichloropyridine-4-carboximidamide](/img/structure/B3041397.png)

![tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate](/img/structure/B3041398.png)

![2,6-Dichloro-4-[({[2-(trifluoromethyl)benzoyl]oxy}imino)methyl]pyridine](/img/structure/B3041402.png)

![3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041403.png)